molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

Cat. No.: B2666168
CAS No.: 852218-17-8
M. Wt: 242.3
InChI Key: WPPUJQZCOIHRRL-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one (CAS: 852218-17-8) is a benzo-fused quinazolinone derivative with a molecular formula of C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol. The compound features a fused benzo[g]quinazolinone core, which enhances planarity and aromaticity compared to non-fused analogs. Key structural attributes include a methyl group at position 3 and a sulfanyl (-SH) substituent at position 2. This configuration distinguishes it from simpler quinazolinones and influences its physicochemical properties, such as solubility and lipophilicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPUJQZCOIHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide can yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Scientific Research Applications

Pharmacological Properties

Quinazolinone derivatives, including 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one, have been reported to exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have highlighted the antiproliferative effects of quinazolinone derivatives against various cancer cell lines. For instance, derivatives have shown significant inhibition of histone deacetylase and phosphoinositide 3-kinase pathways, which are critical in cancer progression and survival .
  • Antimicrobial Activity : Quinazolinones have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with a similar structure to this compound have shown activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Effects : Some studies indicate that quinazolinone derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Study 1: Anticancer Properties

A study investigated the antiproliferative effects of various quinazolinone derivatives on non-small cell lung cancer (NSCLC) cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as therapeutic agents for NSCLC treatment .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing indolylquinazolinones that showed promising activity against Mycobacterium tuberculosis. The compound demonstrated significant inhibition at low concentrations, suggesting its potential for further development as an anti-tubercular agent .

Property Application Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against MRSA and M. tuberculosis
Anti-inflammatoryPotential treatment for rheumatoid arthritis

Mechanism of Action

The exact mechanism of action of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its cytotoxic activity may involve the inhibition of key enzymes or the disruption of cellular processes in cancer cells . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
3-Methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one 3-Me, 2-SH, benzo[g] fused C₁₃H₁₀N₂OS 242.30 Enhanced planarity, thiol reactivity
3-Benzyl-2-methylquinazolin-4(3H)-one 3-Bn, 2-Me C₁₆H₁₄N₂O 266.30 Increased lipophilicity, no thiol group
3-Amino-2-mercapto-3H-quinazolin-4-one 3-NH₂, 2-SH C₈H₇N₃OS 193.23 Amino-thiol interaction potential
3-(4-Methoxyphenyl)-2-cinnamylsulfanylquinazolin-4(3H)-one 3-(4-OMePh), 2-(cinnamyl-SH) C₂₅H₂₁N₂O₂S 413.51 Extended conjugation, improved solubility
Benzo[h]quinazolin-4-one (e.g., compound 12) Benzo[h] fused, 6-substituted C₂₄H₂₄N₄O₂ 416.48 Higher potency in receptor binding

Key Observations:

Ring Fusion Effects: The benzo[g] fusion in the target compound increases aromatic surface area compared to non-fused analogs like 3-amino-2-mercapto-3H-quinazolin-4-one. This likely enhances π-π stacking interactions in biological systems, similar to the benzo[h]-fused derivative in , which showed higher functional potency as a receptor modulator .

Substituent Influence: The 2-sulfanyl group in the target compound provides a reactive thiol site, enabling disulfide bond formation or metal coordination, unlike 2-methyl or 2-ethyl derivatives (e.g., 3-benzyl-2-methylquinazolin-4(3H)-one) .

Physicochemical Properties: The target compound’s molecular weight (242.30) is lower than derivatives with extended substituents (e.g., 413.51 for cinnamylsulfanyl analogs), suggesting better bioavailability . Thiol-containing derivatives generally exhibit higher polarity, which may reduce solubility in non-polar solvents compared to methyl- or benzyl-substituted analogs .

Key Insights:

  • The target compound’s 2-sulfanyl group aligns with the anticonvulsant activity observed in 2-mercapto-quinazolinones, where thiol-mediated redox interactions may play a role .
  • Unlike styryl-substituted derivatives (), the benzo[g] fusion may limit solubility but improve target engagement in hydrophobic binding pockets .
  • The absence of a triazole or oxadiazole moiety (cf. ) suggests distinct mechanistic pathways compared to kinase-targeting analogs .

Biological Activity

3-Methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone class, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C13H10N2OSC_{13}H_{10}N_2OS. The structure features a quinazolinone core with a methyl and a sulfanyl group, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of quinazolinone compounds could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.36 to 40.90 μM, indicating potent activity against cancer cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects. Various studies have reported its activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For instance, derivatives of quinazolinone were synthesized and tested for their antibacterial properties, with some showing significant inhibition against Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, modulating pathways involved in cell proliferation and apoptosis. Molecular docking studies suggest that the compound may bind to certain receptors or enzymes critical for tumor growth and microbial survival .

Case Studies

StudyFindingsReference
Anticancer ScreeningIC50 values ranged from 0.36 to 40.90 μM against MDA-MB-231 cells
Antimicrobial TestingEffective against Staphylococcus aureus and Candida albicans
Anti-inflammatory ActivityInhibition of inflammatory enzymes demonstrated

Q & A

Q. What protocols ensure safe handling and disposal during large-scale synthesis?

  • Methodological Answer : Use fume hoods (EN 14175 standards) and PPE (nitrile gloves, ANSI Z87.1 goggles) to minimize exposure . Neutralize waste with 10% NaOH before disposal (EPA Method 9013) to degrade reactive thiol groups .

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